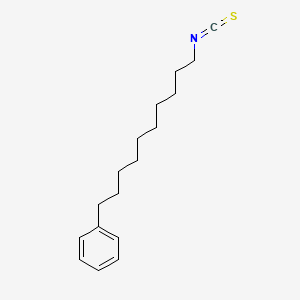

10-Phenyldecyl isothiocyanate

Description

Properties

IUPAC Name |

10-isothiocyanatodecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJVWCELMDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166266 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157469-21-1 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Phenyldecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases . This reaction is typically carried out under moderate heating (around 40°C) and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene due to its efficiency in converting primary amines to isothiocyanates. due to the toxic nature of thiophosgene, alternative methods using less hazardous reagents are being explored .

Chemical Reactions Analysis

Types of Reactions: 10-Phenyldecyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

10-PDITC is characterized by a phenyl group attached to a decyl chain, followed by an isothiocyanate functional group. The structure of 10-PDITC allows it to interact with various biological pathways, making it a candidate for therapeutic applications. The mechanisms through which 10-PDITC exerts its effects include:

- Histone Deacetylase Inhibition : Similar to other isothiocyanates, 10-PDITC may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones. This process can promote gene expression related to apoptosis and cell cycle arrest in cancer cells.

- Cellular Detoxification : The compound may influence cellular detoxification pathways, which are crucial for eliminating harmful substances from cells and can impact cancer progression.

Cancer Research

- Anti-Cancer Properties : 10-PDITC has shown promise in various studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential. Specific studies have indicated that 10-PDITC may be effective against certain cancer types, including breast and colon cancers, although more research is needed to fully understand its efficacy across different cancers .

- Combination Therapy : Research suggests that 10-PDITC can enhance the effects of other chemotherapeutic agents. For instance, when combined with traditional chemotherapeutics, it may improve overall treatment outcomes by targeting multiple pathways involved in tumor growth and survival.

Mechanism-Based Studies

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of isothiocyanates have revealed that variations in the alkyl chain length and functional groups can significantly affect biological activity. Studies focusing on 10-PDITC have shown that its longer carbon chain enhances its interaction with biological targets compared to shorter-chain isothiocyanates .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique properties of several related isothiocyanates:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Phenethyl isothiocyanate | Contains a phenethyl group | Strong anti-cancer properties |

| Benzyl isothiocyanate | Contains a benzyl group | Potent chemopreventive effects |

| 8-Phenyloctyl isothiocyanate | Longer carbon chain than 6-phenylhexyl | Stronger inhibition of certain cancer cell lines |

| 10-Phenyldecyl isothiocyanate | Even longer carbon chain | Enhanced activity against specific cancer types |

Case Studies and Research Findings

- Case Study on Breast Cancer : A study conducted on breast cancer cell lines demonstrated that 10-PDITC induced significant apoptosis through HDAC inhibition. The results indicated a dose-dependent response, suggesting potential for use as an adjunct therapy in breast cancer treatment.

- Colon Cancer Research : Another investigation focused on colon cancer cells revealed that 10-PDITC not only inhibited cell proliferation but also altered gene expression profiles associated with tumorigenesis. This highlights the compound's dual role in both prevention and treatment .

Mechanism of Action

The mechanism of action of 10-Phenyldecyl isothiocyanate involves its interaction with various molecular targets and pathways. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural parameters influencing activity :

- Alkyl chain length : Increasing chain length correlates with enhanced lipophilicity (log P) and tumor inhibitory potency. For example, 10-PDITC (C10 chain) showed stronger inhibition of NNK-induced lung tumors than 6-phenylhexyl (C6) or 8-phenyloctyl (C8) analogs at 0.2 µmol doses .

- Alkyl isothiocyanates like 1-dodecyl isothiocyanate (C12 chain) exhibit comparable or superior tumor suppression .

- Electrophilicity : The isothiocyanate group’s reactivity (via S=C=N−) determines interaction kinetics with nucleophiles like glutathione. 10-PDITC’s lower reactivity compared to BZITC may prolong its bioavailability, enhancing chemopreventive efficacy .

Anticancer Activity :

Key findings :

- Potency and lipophilicity : 10-PDITC’s log P (~8.0) balances tissue penetration and retention, making it more potent than shorter phenyl-substituted analogs but less so than purely alkyl derivatives like 1-dodecyl ITC .

- Reactivity trade-offs : Lower reactivity (kobs) reduces off-target effects, enhancing specificity for chemoprevention.

Antimicrobial Activity :

| Compound | MIC for S. aureus (mmol/L) | MIC for L. monocytogenes (mmol/L) |

|---|---|---|

| Benzyl ITC | 0.61 | 4.88 |

| Phenethyl ITC | 0.65 | 5.12 |

| 10-Phenyldecyl ITC | Not tested | Not tested |

Key findings :

- Phenyl-containing isothiocyanates (BZITC, PEITC) exhibit superior antibacterial activity compared to non-phenyl analogs, likely due to enhanced membrane disruption .

Biological Activity

10-Phenyldecyl isothiocyanate (PDITC) is a synthetic compound belonging to the isothiocyanate family, characterized by its unique structure comprising a phenyl group attached to a decyl chain. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in cancer prevention and antimicrobial applications. This article provides a comprehensive overview of the biological activity of PDITC, highlighting its mechanisms of action, pharmacokinetics, and comparative efficacy with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₅NS

- Molecular Weight : 285.45 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

The presence of both aliphatic and aromatic characteristics in PDITC contributes to its unique biological properties, making it a subject of interest for further research.

PDITC exhibits several mechanisms through which it exerts its biological effects:

-

Inhibition of Carcinogenesis :

- PDITC has been shown to inhibit lung tumorigenesis in experimental models. It acts by interacting with cytochrome P450 enzymes, which are crucial in the metabolism of procarcinogens, thereby reducing the formation of carcinogenic compounds.

- The compound also induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancers.

-

Activation of Antioxidant Pathways :

- PDITC activates the Nrf2 pathway, leading to the induction of phase II detoxifying enzymes that help protect cells from oxidative stress and damage.

-

Antimicrobial Activity :

- Preliminary studies indicate that PDITC exhibits antimicrobial properties against various bacteria, fungi, and viruses, suggesting potential applications in developing new disinfectants or antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of PDITC includes:

- Absorption : The compound follows linear and first-order absorption kinetics.

- Protein Binding : High protein binding capacity.

- Tissue Distribution : Capacity-limited distribution across tissues.

These properties influence the compound's bioavailability and efficacy in biological systems.

Comparative Efficacy

A comparative analysis of PDITC with other isothiocyanates reveals its unique potency:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic | Cancer chemopreventive | Longer carbon chain enhances activity |

| Phenethyl Isothiocyanate | Aromatic | Anticancer | Derived from glucosinolates |

| Allyl Isothiocyanate | Aliphatic | Antimicrobial | Commonly found in mustard |

| Sulforaphane | Aromatic | Antioxidant | Found in cruciferous vegetables |

PDITC's longer alkyl chain and phenyl substitution may enhance its solubility and interactions compared to shorter-chain isothiocyanates.

Case Studies

-

Lung Cancer Prevention Study :

A study demonstrated that dietary inclusion of PDITC significantly suppressed lung adenocarcinoma formation in A/J mice models. Mice treated with varying concentrations of PDITC showed a marked reduction in tumor incidence compared to controls . -

Antimicrobial Efficacy Assessment :

In vitro studies have shown that PDITC exhibits significant antimicrobial activity against common pathogens, indicating its potential use as an antimicrobial agent. Further research is needed to explore its safety and efficacy in clinical applications.

Q & A

Q. What are the standard methods for synthesizing and characterizing 10-phenyldecyl isothiocyanate in academic research?

Synthesis typically involves nucleophilic substitution or addition reactions between phenyldecyl precursors and thiocyanate derivatives. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy to validate the isothiocyanate (-NCS) functional group (~2050–2150 cm⁻¹), and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity by verifying C, H, N, and S ratios. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure. Work should occur in a fume hood with adequate ventilation. Contaminated materials must be disposed of as hazardous waste, and spills should be absorbed using inert materials like diatomaceous earth. Immediate removal of contaminated clothing and thorough handwashing are essential .

Q. How do researchers ensure the stability of this compound during storage?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or polymerization. Regularly monitor for degradation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Buffer solutions used in derivatization should maintain pH 6.5–7.5 to avoid premature decomposition .

Advanced Research Questions

Q. What experimental design strategies optimize the derivatization efficiency of this compound in analytical workflows?

A two-stage approach is recommended:

- Screening phase : Use fractional factorial designs (e.g., Plackett-Burman) to identify critical parameters (e.g., reagent molar ratio, pH, temperature).

- Optimization phase : Apply response surface methodology (e.g., central composite design) to model interactions. For histamine derivatization, optimal conditions include 28 µL triethylamine, 35 µL reagent, and pH 6.9 .

Q. How can contradictory results in bioactivity studies (e.g., chemopreventive effects) be systematically analyzed?

Discrepancies often arise from differences in cell lines, dosing regimes, or metabolic variability. Use dose-response assays (IC₅₀ calculations) across multiple models (e.g., breast cancer vs. normal epithelial cells) to assess specificity. Pharmacokinetic studies (e.g., LC-MS/MS) quantify metabolite interference, while RNA sequencing identifies pathway-specific effects (e.g., Nrf2 activation vs. apoptosis) .

Q. What methodologies resolve challenges in quantifying trace amounts of this compound in complex matrices?

Pre-concentration via solid-phase extraction (SPE) with C18 cartridges improves detection limits. HPLC coupled with fluorescence detection (LOD: 0.36 µg/mL) or tandem mass spectrometry enhances specificity. Validate recovery rates (85–115%) using spiked samples and matrix-matched calibration curves to account for interference .

Q. How do researchers validate the specificity of this compound in modulating cellular targets?

Combine genetic knockout models (e.g., CRISPR-Cas9) with competitive binding assays. For example, siRNA silencing of Keap1 confirms Nrf2 pathway engagement. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins (e.g., STAT3) .

Methodological Considerations

Q. What statistical approaches are used to analyze dose-dependent cytotoxicity data?

Nonlinear regression models (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) assess significance. Include Hill slope analysis to evaluate cooperativity in dose-response curves .

Q. How are stability studies designed to assess this compound under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 250–280 nm) and quantify half-life using first-order decay models. Compare stability in serum-containing vs. serum-free media to evaluate protein-binding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.